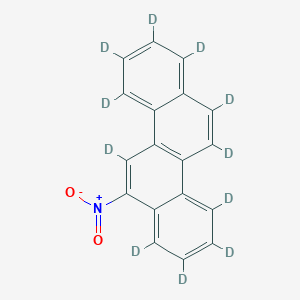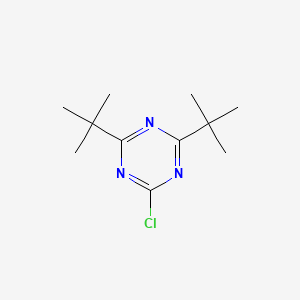
Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate
説明
Barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate is a synthetic compound that has been used in a variety of scientific research applications. It is a type of salt that is composed of barium, oxygen, and carbon, and is known for its solubility in water. Barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate is also known for its wide range of biochemical and physiological effects, making it a useful compound for scientific research.
科学的研究の応用
Barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate has been used in a variety of scientific research applications. It has been used to study the effects of barium on the human body, as well as to study the biochemical and physiological effects of barium on various organisms. It has also been used to study the effects of barium on the environment, and to study the effects of barium on various chemical reactions.
作用機序
Barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate works by binding to proteins in the body and altering their structure and function. This binding affects the activity of various enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of various enzymes and proteins, leading to changes in the metabolism of various molecules. It has also been shown to affect the activity of various hormones and neurotransmitters, leading to changes in the functioning of the nervous system.
実験室実験の利点と制限
The main advantage of using barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate in laboratory experiments is its solubility in water. This makes it easy to work with and allows for precise measurements. However, it is important to note that barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate is toxic and should be handled with caution.
将来の方向性
The future directions for barium (2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate research include further studies into its biochemical and physiological effects, as well as its effects on the environment. Other potential future directions include the development of new synthesis methods, the development of new applications, and the development of new analytical techniques.
特性
IUPAC Name |
barium(2+);4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O8P.Ba/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;/h2-6H,1H2,(H2,9,10,11);/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAHXRNHRUSACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)[O-])[O-])O)OP(=O)(O)O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24325-23-3 | |
| Record name | D-Ribofuranose, 5-(dihydrogen phosphate), barium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)


![6,6-Dimethyl-2-azaspiro[3.3]heptane](/img/structure/B1433753.png)

![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)
![2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride](/img/structure/B1433759.png)


